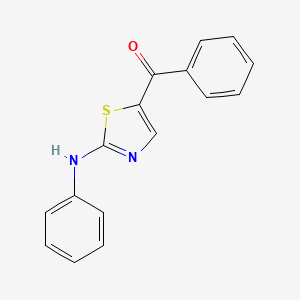

(2-Anilino-1,3-thiazol-5-yl)(phényl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

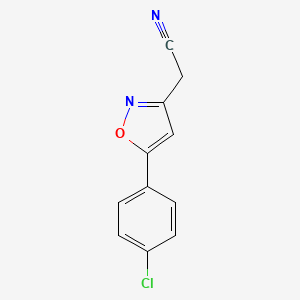

“(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone” is a chemical compound with the molecular formula C16H12N2OS . It is part of a collection of rare and unique chemicals provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone” consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact structure would need to be confirmed through analytical data.Applications De Recherche Scientifique

Inhibition de CDK9 pour l'activité anticancéreuse

- Résultats de la recherche:

Inhibition de la protéine kinase

- Résultats de la recherche:

Inhibiteurs sélectifs de CDK2

- Résultats de la recherche:

Activité antifongique

- Résultats de la recherche:

Analyse structurale par diffraction des rayons X

- Résultats de la recherche:

Régulation du cycle cellulaire

- Résultats de la recherche:

Orientations Futures

The future directions for research on “(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in thiazole derivatives, this compound could have promising applications in various fields .

Mécanisme D'action

Target of Action

The primary target of (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage.

Mode of Action

(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone interacts with its target, the Serine/threonine-protein kinase Chk1, by binding to the active site of the enzyme

Biochemical Pathways

By inhibiting Chk1, it could potentially disrupt the cell cycle regulation, leading to cell cycle arrest or apoptosis .

Result of Action

Given its target, it is likely to affect cell cycle progression and potentially induce cell death in cells with DNA damage .

Analyse Biochimique

Biochemical Properties

The compound (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone interacts with various enzymes and proteins. For instance, thiazole derivatives have been found to inhibit CDK9, a cyclin-dependent kinase . The binding interactions between the compound and these biomolecules can be characterized by hydrogen bonds and van der Waals interactions .

Cellular Effects

(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone can have various effects on cells and cellular processes. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, thiazole derivatives have been found to inhibit CDK9, a cyclin-dependent kinase . The binding interactions between the compound and these biomolecules can be characterized by hydrogen bonds and van der Waals interactions .

Metabolic Pathways

The metabolic pathways that (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone is involved in are not clear from the current search results. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with various enzymes or cofactors .

Propriétés

IUPAC Name |

(2-anilino-1,3-thiazol-5-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c19-15(12-7-3-1-4-8-12)14-11-17-16(20-14)18-13-9-5-2-6-10-13/h1-11H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFJYYOGASICIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)

![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)